3-Methoxybenzyl chloride

Protecting group strategy DDQ oxidation Orthogonal deprotection

3-Methoxybenzyl chloride (CAS 824-98-6), also known as m-methoxybenzyl chloride or 1-(chloromethyl)-3-methoxybenzene (C₈H₉ClO, MW 156.61), is an organic halogenated aromatic compound appearing as a colorless to pale yellow liquid at room temperature. It is widely utilized as an electrophilic alkylating agent and protecting group precursor in organic synthesis, with established applications in pharmaceutical intermediate synthesis (e.g., clonidine), carbohydrate chemistry, and diarylmethane construction.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 824-98-6
Cat. No. B048006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzyl chloride
CAS824-98-6
Synonyms1-(Chloromethyl)-3-methoxybenzene;  _x000B_m-(Chloromethyl)anisole;  (3-Methoxyphenyl)methyl Chloride;  3-(Chloromethyl)anisole;  3-(Chloromethyl)phenyl Methyl Ether;  3-Methoxybenzyl Chloride;  5-Methoxybenzyl Chloride;  NSC 268684;  m-Methoxybenzyl Chloride;  α-C
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCl
InChIInChI=1S/C8H9ClO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3
InChIKeyVGISFWWEOGVMED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzyl Chloride (CAS 824-98-6): Sourcing Specifications and Baseline Characteristics for Scientific Procurement


3-Methoxybenzyl chloride (CAS 824-98-6), also known as m-methoxybenzyl chloride or 1-(chloromethyl)-3-methoxybenzene (C₈H₉ClO, MW 156.61), is an organic halogenated aromatic compound appearing as a colorless to pale yellow liquid at room temperature . It is widely utilized as an electrophilic alkylating agent and protecting group precursor in organic synthesis, with established applications in pharmaceutical intermediate synthesis (e.g., clonidine), carbohydrate chemistry, and diarylmethane construction . The compound features a chloromethyl group and a methoxy substituent at the meta position of the benzene ring, a structural arrangement that confers distinct reactivity and selectivity profiles compared to its ortho- and para- substituted isomers .

Why 3-Methoxybenzyl Chloride Cannot Be Substituted with Its Positional Isomers: Evidence-Based Differentiation for Scientific Sourcing


Positional isomerism in methoxybenzyl chlorides profoundly alters photochemical reactivity, solvolytic mechanism partitioning, and protecting group orthogonality—precluding simple substitution without experimental revalidation. The meta-methoxy substituent uniquely stabilizes the singlet carbocation state (ΔE = 4 kcal/mol vs. triplet) and enables efficient intersystem crossing (k_isc ≈ 1 × 10⁸ s⁻¹), whereas the para isomer exhibits isoenergetic spin states (k_isc ≈ 1.7 × 10⁶ s⁻¹) and the ortho isomer favors the triplet ground state [1]. In protecting group applications, 3-methoxybenzyl (3-MPM) ethers undergo DDQ-mediated oxidative cleavage substantially more slowly than 4-methoxybenzyl (MPM) ethers, enabling orthogonal deprotection strategies that the para isomer cannot support [2]. These quantifiable differences in photophysical behavior and chemical stability establish that isomeric substitution is not scientifically interchangeable for applications requiring predictable solvolytic outcomes or selective protecting group removal.

3-Methoxybenzyl Chloride (CAS 824-98-6): Quantitative Comparative Evidence for Procurement Decision-Making


Protecting Group Orthogonality: 3-MPM vs. 4-MPM DDQ Oxidation Rate Differential

In hydroxyl protection applications, 3-methoxybenzyl (3-MPM) groups derived from 3-methoxybenzyl chloride are removed substantially more slowly by DDQ oxidation at room temperature compared to the widely used 4-methoxybenzyl (MPM) protecting group [1]. This differential cleavage rate enables orthogonal protection schemes where two different methoxybenzyl-protected hydroxyls can be sequentially deprotected—a capability that the para isomer alone cannot provide.

Protecting group strategy DDQ oxidation Orthogonal deprotection

Photochemical SN1 Solvolysis: Meta-Selective Singlet Cation Stabilization vs. Para and Ortho Isomers

A direct head-to-head photochemical study of isomeric methoxyphenyl chlorides revealed that the meta isomer uniquely stabilizes the singlet carbocation as the ground state (ΔE = 4 kcal/mol relative to triplet) with efficient intersystem crossing (k_isc ≈ 1 × 10⁸ s⁻¹), whereas the para isomer exhibits isoenergetic spin states (k_isc ≈ 1.7 × 10⁶ s⁻¹) and the ortho isomer favors the triplet ground state with no competing isc [1]. Solvolysis is most pronounced with the meta isomer under polar conditions.

Photochemistry Solvolysis mechanism Carbocation stability

Pharmaceutical Intermediate Purity Specifications: Commercial Grade Comparisons

Commercial sourcing of 3-methoxybenzyl chloride reveals a purity specification range from ≥96% (GC) to ≥99% (GC) depending on supplier grade . The compound serves as a key intermediate in clonidine hydrochloride synthesis, a centrally-acting α₂-adrenergic agonist antihypertensive agent, with the meta-substitution pattern being essential for the target molecule's pharmacological profile . A preparative patent reports a synthetic route achieving product content ≥99% after vacuum distillation, with yield improvements over traditional Raney nickel-catalyzed routes [1].

Pharmaceutical intermediate Clonidine synthesis Purity specification

Synthetic Yield Comparison: Potassium Borohydride vs. Raney Nickel Reduction Routes

A comparative assessment of synthetic routes to 3-methoxybenzyl chloride indicates that the potassium borohydride reduction pathway (3-hydroxybenzaldehyde → methylation → KBH₄ reduction → HCl chlorination) offers operational advantages over the traditional Raney nickel/hydrogen reduction of 3-methoxybenzaldehyde, with reported product content ≥99% after vacuum distillation and reduced environmental impact [1]. The traditional Raney nickel route suffers from catalyst deactivation, high cost, and safety concerns associated with hydrogen gas usage .

Process chemistry Synthetic methodology Yield optimization

3-Methoxybenzyl Chloride (CAS 824-98-6): Validated Research and Industrial Application Scenarios


Orthogonal Protecting Group Strategies in Complex Molecule Total Synthesis

The differential DDQ oxidation kinetics between 3-methoxybenzyl (3-MPM) and 4-methoxybenzyl (MPM) protecting groups enables sequential deprotection of multiple hydroxyl functionalities in polyol natural product synthesis [1]. 3-MPM ethers, derived from 3-methoxybenzyl chloride, remain intact under DDQ conditions that quantitatively cleave MPM ethers, providing chemists with a predictable orthogonality tool for complex synthetic sequences where conventional protecting group repertoires are insufficient.

Pharmaceutical Intermediate: Clonidine and Antihypertensive API Manufacturing

3-Methoxybenzyl chloride serves as an essential alkylating intermediate in the commercial synthesis of clonidine hydrochloride, a centrally-acting α₂-adrenergic agonist used in hypertension management . The meta-methoxy substitution pattern is structurally required for the target imidazoline pharmacophore. Commercial-scale procurement typically requires purity specifications of ≥98% (GC) to ensure reproducible downstream reaction yields and minimize purification burden in GMP manufacturing environments .

Carbohydrate Chemistry: Intramolecular C-Arylation and C-Glycoside Construction

3-Methoxybenzyl chloride is employed to install O-benzyl protecting groups on furanoside sugars, which subsequently undergo Lewis acid-catalyzed intramolecular C-arylation reactions with tin(IV) chloride or titanium(IV) chloride to generate bicyclic internal aryl C-glycosides . The meta-methoxy substituent participates in unprecedented 'multiple participation' and 'long-range participation' alkylation processes that the para isomer does not support with comparable efficiency, enabling novel methodologies in synthetic carbohydrate chemistry .

Diarylmethane Synthesis via Organozinc-Mediated Palladium Cross-Coupling

3-Methoxybenzyl chloride undergoes in situ organozinc-mediated, palladium-catalyzed cross-coupling with aryl halides to form diarylmethanes—privileged scaffolds in pharmaceutical and agrochemical development . This Negishi-type coupling exploits the benzylic chloride electrophilicity of 3-methoxybenzyl chloride, with the meta-methoxy group providing electronic modulation distinct from ortho- and para-substituted analogs, influencing both coupling efficiency and the physicochemical properties of the resulting diarylmethane products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxybenzyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.